![molecular formula C12H24O2Si B13027764 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one, also known by its systematic name dimethyl (3-[(tert-butyldimethylsilyl)oxy]phenyl)(methoxy)methyl)phosphonate , is a compound with the following chemical formula:
C16H29O5PSi
. It features a cyclopentanone ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a methoxymethyl (MOM) group.Méthodes De Préparation
Synthetic Routes: The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one involves several steps. One common route includes the following reactions:
Hydroxylation: The cyclopentanone precursor undergoes hydroxylation at the desired position.
Protection: The hydroxyl group is protected using TBDMS to form the TBDMS ether.
Methylation: The protected hydroxyl group is further methylated using a suitable reagent (e.g., dimethyl sulfate or diazomethane) to introduce the MOM group.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic steps mentioned above can be adapted for large-scale production.
Analyse Des Réactions Chimiques
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one participates in various chemical reactions:
Hydrolysis: Removal of the TBDMS and MOM groups under acidic conditions yields the free cyclopentanone.
Oxidation: The cyclopentanone moiety can be oxidized to form corresponding carboxylic acids or other functional groups.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The TBDMS and MOM groups can be replaced by other functional groups.
Common reagents include acids (for deprotection), oxidizing agents (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (for substitution).
Major products formed depend on the specific reaction conditions and the functional groups present.
Applications De Recherche Scientifique
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one finds applications in:
Organic Synthesis: As a versatile building block for the construction of complex molecules.
Medicinal Chemistry: Potential use in drug development due to its reactivity and functional groups.
Materials Science: Incorporation into polymers or materials with specific properties.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For drug development, it may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways.
Comparaison Avec Des Composés Similaires
While 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one is unique due to its TBDMS and MOM groups, similar compounds include:
trans-3-[(tert-butyldimethylsilyl)oxy]cyclopentan-1-ol:
3-(tert-Butyldimethylsiloxy)propionaldehyde:
These compounds share structural motifs and may have overlapping applications.
Propriétés
Formule moléculaire |
C12H24O2Si |
|---|---|
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-9-10-6-7-11(13)8-10/h10H,6-9H2,1-5H3 |
Clé InChI |
NXCRSPYTFSICJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
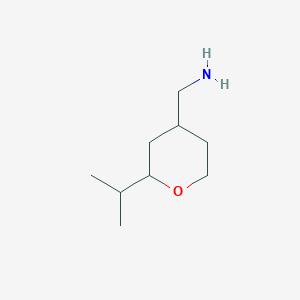
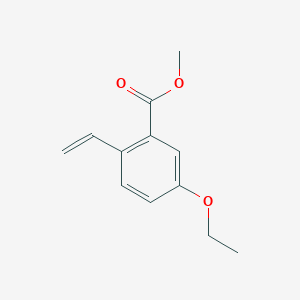

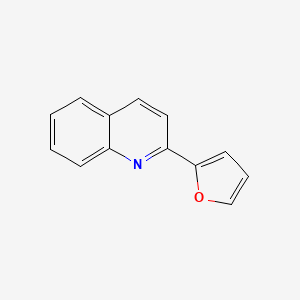
![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)
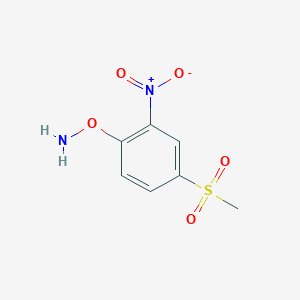



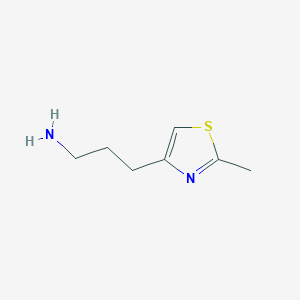

![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
